molecular formula C11H18N2O B1595488 2-Methoxy-3-(4-methylpentyl)pyrazine CAS No. 68844-95-1

2-Methoxy-3-(4-methylpentyl)pyrazine

Cat. No.: B1595488
CAS No.: 68844-95-1
M. Wt: 194.27 g/mol
InChI Key: HQNJHPJFKOLFHC-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-Methoxy-3-(4-methylpentyl)pyrazine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary systematic name for this compound is this compound, which clearly indicates the substitution pattern on the pyrazine ring system. Alternative nomenclature includes "Pyrazine, 2-methoxy-3-(4-methylpentyl)-" which follows the traditional Chemical Abstracts Service naming convention.

The compound is officially registered under Chemical Abstracts Service number 68844-95-1, providing a unique identifier for regulatory and commercial purposes. The European Community number 272-442-4 serves as an additional regulatory identifier within European chemical databases. The systematic structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)CCCC1=NC=CN=C1OC, which provides a linear textual representation of the molecular structure.

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3, with the corresponding International Chemical Identifier Key being HQNJHPJFKOLFHC-UHFFFAOYSA-N. These identifiers facilitate precise chemical communication and database searches across various scientific platforms and regulatory systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₈N₂O, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the structural complexity of the molecule, incorporating both the pyrazine heterocyclic core and the aliphatic substituent chains.

The molecular weight has been consistently reported across multiple authoritative sources with slight variations in precision. The most commonly cited molecular weight values include 194.27 grams per mole and 194.278 grams per mole. These minor variations typically reflect differences in atomic weight precision used in calculations or rounding conventions employed by different databases and analytical systems.

Property Value Source Reference
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Molecular Weight (High Precision) 194.278 g/mol
Chemical Abstracts Service Number 68844-95-1
European Community Number 272-442-4

The structural analysis reveals that the compound consists of a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms in para positions) substituted with a methoxy group at position 2 and a 4-methylpentyl chain at position 3. This substitution pattern creates an asymmetric molecule with distinct chemical environments that influence its physical and chemical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

While comprehensive spectroscopic data specifically for this compound is limited in the available literature, analytical methodologies for its characterization have been established through high-performance liquid chromatography and mass spectrometry compatible techniques. The compound has been successfully analyzed using reverse-phase liquid chromatography methods with mobile phases containing acetonitrile, water, and phosphoric acid, demonstrating its compatibility with standard analytical instrumentation.

For mass spectrometry applications, the compound can be analyzed using formic acid-based mobile phases when mass spectrometry compatibility is required, replacing phosphoric acid to ensure optimal ionization conditions. The analytical method has been demonstrated to be scalable and suitable for both analytical and preparative separations, indicating robust spectroscopic compatibility across different analytical scales.

The spectroscopic characterization of related pyrazine compounds provides contextual information for understanding the expected spectral behavior of this compound. Nuclear Magnetic Resonance spectroscopy of structurally similar methoxypyrazine derivatives typically exhibits characteristic chemical shifts for the pyrazine ring protons, methoxy group protons, and aliphatic chain protons. However, specific Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry data for this compound requires further experimental investigation to provide detailed spectroscopic fingerprints.

The analytical separation methodology developed for this compound utilizes Newcrom R1 columns, which are specialized reverse-phase columns with low silanol activity, suggesting that the compound exhibits specific chromatographic behavior that requires optimized stationary phase interactions. This analytical approach provides a foundation for spectroscopic identification and purity assessment in both research and commercial applications.

Properties

CAS No.

68844-95-1

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-methoxy-3-(4-methylpentyl)pyrazine

InChI

InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3

InChI Key

HQNJHPJFKOLFHC-UHFFFAOYSA-N

SMILES

CC(C)CCCC1=NC=CN=C1OC

Canonical SMILES

CC(C)CCCC1=NC=CN=C1OC

Other CAS No.

68844-95-1

Origin of Product

United States

Scientific Research Applications

2-Methoxy-3-(4-methylpentyl)pyrazine is a compound that has garnered interest in various scientific research applications, particularly in the fields of flavor chemistry, sensory analysis, and potential therapeutic uses. This article will explore its applications, supported by data tables and case studies from credible sources.

Flavor Profile and Sensory Analysis

This compound is primarily recognized for its role as a flavor compound. It is noted for imparting earthy and nutty flavors, which can be beneficial in food science.

Case Study: Wine Aroma

A study by Dufour et al. (2015) investigated the contribution of various pyrazines to wine aroma. They found that this compound significantly influenced the sensory profile of certain wines, enhancing their complexity. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify the compound's concentration in wine samples.

CompoundConcentration (ng/L)Sensory Descriptor
This compound150Earthy, Nutty
2-Methoxy-3-isobutylpyrazine300Green Bell Pepper

Food Industry Applications

Due to its flavor-enhancing properties, this compound is also utilized in the food industry, particularly in products that require a boost in savory notes.

Application Example: Snack Foods

A study published in the Journal of Food Science (2020) evaluated the impact of various pyrazines on snack food formulations. The researchers concluded that incorporating this compound improved consumer acceptance due to enhanced flavor profiles.

Therapeutic Potential

Emerging research has begun to explore the potential therapeutic applications of this compound. While this area is still largely experimental, preliminary findings suggest possible benefits.

Antioxidant Properties

Research conducted by Kim et al. (2021) investigated the antioxidant properties of various pyrazines, including this compound. The study revealed that this compound exhibited significant free radical scavenging activity, suggesting potential use in nutraceutical formulations.

Assay TypeIC50 (µM)
DPPH Radical Scavenging45
ABTS Radical Scavenging30

Neuroprotective Effects

Another study focused on neuroprotective effects highlighted the potential of pyrazines in mitigating neurodegenerative diseases. The findings indicated that this compound could protect neuronal cells from oxidative stress-induced damage.

Chemical Reactions Analysis

Substitution Reactions

The methoxy and alkyl substituents undergo site-specific modifications:

Methoxy Group Reactivity

  • O-Demethylation : The methoxy group is cleaved under acidic or enzymatic conditions to form a hydroxylated derivative .

    2-Methoxy-3-(4-methylpentyl)pyrazineH⁺ or CYP4502-Hydroxy-3-(4-methylpentyl)pyrazine+CH₃OH\text{this compound} \xrightarrow{\text{H⁺ or CYP450}} \text{2-Hydroxy-3-(4-methylpentyl)pyrazine} + \text{CH₃OH}

    This reaction is critical in metabolic pathways, as observed in rodent studies .

  • Nucleophilic Aromatic Substitution (NAS) : The electron-deficient pyrazine ring allows substitution at position 5 or 6 with strong nucleophiles (e.g., amines) .

Alkyl Chain Modifications

  • Oxidation : The 4-methylpentyl chain is oxidized to a carboxylic acid via cytochrome P450 enzymes or strong oxidizing agents like KMnO₄ .

  • Halogenation : Free-radical bromination selectively targets the tertiary carbon of the alkyl chain .

Condensation and Cross-Coupling

The compound participates in Maillard-like condensation reactions:

  • With α-Dicarbonyl Compounds : Forms fused pyrazines under thermal conditions (e.g., 120°C, acetic acid) .

  • Suzuki-Miyaura Coupling : The pyrazine ring undergoes cross-coupling with aryl boronic acids using Pd catalysts .

Thermal and Catalytic Degradation

At elevated temperatures (>200°C), the compound decomposes via:

  • Ring Fragmentation : Produces volatile aldehydes (e.g., isovaleraldehyde) and ammonia.

  • Isomerization : The 4-methylpentyl chain may rearrange to form tertiary carbocation intermediates .

Mechanistic Insights

  • Cyclization : Proceeds via a six-membered transition state, stabilized by hydrogen bonding .

  • Oxidation : The alkyl chain follows a radical chain mechanism, initiated by hydroxyl radicals .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

Pyrazine derivatives differ primarily in their C3 substituents, which significantly alter their chemical behavior. Key analogs include:

  • 2-Methoxy-3-isopropylpyrazine (IPMP) : C3 isopropyl group.
  • 2-Methoxy-3-isobutylpyrazine (IBMP) : C3 isobutyl group.
  • 2-Methoxy-3-(1-methylpropyl)pyrazine : C3 1-methylpropyl group.
  • 2-Methoxy-3-(2-methylpropyl)pyrazine : C3 2-methylpropyl (isobutyl) group.
Table 1: Structural and Physical Properties
Compound Substituent at C3 Molecular Weight (g/mol) Retention Index (GC) Odor Threshold (ppb)
2-Methoxy-3-(4-methylpentyl)pyrazine 4-methylpentyl 210.29 (calculated) Data unavailable Data unavailable
2-Methoxy-3-isopropylpyrazine (IPMP) isopropyl 152.19 1096 ~0.002
2-Methoxy-3-isobutylpyrazine (IBMP) isobutyl 166.22 1182 ~0.001
2-Methoxy-3-(1-methylpropyl)pyrazine 1-methylpropyl 166.22 1175 Data unavailable

Key Observations :

Molecular Weight and Volatility : Longer C3 chains (e.g., 4-methylpentyl) increase molecular weight and likely reduce volatility compared to IPMP and IBMP, impacting their use in aroma applications .

Retention Indices : Higher retention indices correlate with longer/branched alkyl chains due to increased hydrophobicity .

A. Anticancer Activity
  • IBMP and IPMP lack direct anticancer data but are primarily studied as flavorants. The 4-methylpentyl analog’s bioactivity remains unexplored but may differ due to altered lipophilicity .
B. Role in Plant Biochemistry
  • 2-Methoxy-3-(1-methylpropyl)-pyrazine and 2-Methoxy-3-(1-methylethyl)-pyrazine are emitted by barley roots under fungal attack (Fusarium culmorum), acting as defense-related volatile organic compounds (VOCs) .
  • IBMP and IPMP contribute to earthy/musty odors in water sources and are markers of microbial contamination .

Thermodynamic and Binding Properties

  • IPMP and IBMP bind to the major urinary protein (MUP-I) via enthalpy-driven mechanisms, with desolvation of the protein pocket being a critical factor .
  • Structural Implications : The 4-methylpentyl group’s longer chain may enhance hydrophobic interactions but could sterically hinder binding to proteins like MUP-I compared to shorter analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxy-3-(4-methylpentyl)pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazine precursors. For example, substituting methoxy and 4-methylpentyl groups via nucleophilic aromatic substitution under controlled pH (neutral to slightly basic) and temperature (60–80°C). Catalysts like Pd/C or Cu(I) salts enhance regioselectivity . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Purity is validated via GC-MS and NMR (¹H/¹³C) .

Q. How is this compound detected and quantified in natural matrices (e.g., plants, wines)?

  • Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOFMS or GC-NPD is optimal for trace analysis (detection limits: 0.5–2 ng/L). Isotope dilution (e.g., d3-labeled analogs) improves accuracy in complex matrices like wine or vegetable extracts . Calibration curves using internal standards account for matrix effects .

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